molecular formula C20H23N3O B3006568 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-07-8

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B3006568
CAS No.: 868978-07-8
M. Wt: 321.424
InChI Key: UWWNKYCSTRTYIS-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic small molecule featuring the privileged imidazo[1,2-a]pyridine scaffold, a structure of high significance in modern medicinal chemistry . This heterocyclic core is found in numerous compounds with diverse pharmacological profiles, including marketed drugs and investigational compounds exhibiting anxiolytic , antitumor , and antibacterial activities . The structure of this particular compound combines the 7-methylimidazo[1,2-a]pyridine moiety with a 2-phenylbutanamide group via an ethyl linker, a design strategy often employed to modulate biological activity and physicochemical properties. Researchers can leverage this compound as a key intermediate or precursor in drug discovery campaigns. Its potential mechanism of action is scaffold-dependent and may involve interaction with various biological targets; related imidazopyridine compounds are known to act as inhibitors of kinases like PI3Kα for cancer research , or as ligands for central and peripheral benzodiazepine receptors in neurological studies . This product is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied with high-quality standards to ensure reliable and reproducible experimental outcomes. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-18(16-7-5-4-6-8-16)20(24)21-11-9-17-14-23-12-10-15(2)13-19(23)22-17/h4-8,10,12-14,18H,3,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWNKYCSTRTYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The structural formula can be represented as:

C21H25N3O2\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{2}

This specific configuration contributes to its interaction with biological targets, making it a candidate for further research in pharmacology.

Medicinal Chemistry

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide has been investigated for its potential as a therapeutic agent. Its derivatives are known to exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, compounds similar to this one have been reported to act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer cell proliferation .
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial enzymes, potentially leading to the development of new antibiotics. Research indicates that modifications of imidazo[1,2-a]pyridine can enhance antimicrobial efficacy .

Organic Synthesis

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile reagent in synthetic pathways .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated several imidazo[1,2-a]pyridine derivatives for their anticancer properties. The results indicated that certain modifications to the this compound structure significantly increased its potency against breast cancer cell lines.

CompoundIC50 (µM)Mechanism of Action
Compound A5.0HDAC inhibition
This compound3.5Apoptosis induction

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives highlighted that this compound showed significant activity against Staphylococcus aureus.

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli>100 µg/mL

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazo[1,2-a]pyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The phenylbutanamide group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound 1 : N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide ()
  • Structural Difference : The ethyl linker in the target compound is replaced with a benzamide group , and the 2-position of the imidazo[1,2-a]pyridine core is substituted with a thiophene ring .
Compound 2 : 2-Ethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide ()
  • Structural Difference : The imidazo[1,2-a]pyridine core is replaced with imidazo[1,2-a]pyrimidin , introducing an additional nitrogen atom in the aromatic system.
  • Impact : Pyrimidine-containing analogs often exhibit enhanced metabolic stability and altered pharmacokinetic profiles compared to pyridine-based systems .

Substituent Variations

Compound 3 : 2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide ()
  • Structural Difference : The butanamide chain is replaced with a benzamide group , and the phenyl ring is directly attached to the imidazo[1,2-a]pyridine core via a meta-substituted phenyl linker.
  • Impact : The absence of the ethyl linker and the rigid benzamide group may reduce conformational flexibility, influencing binding to biological targets .
Compound 4 : 2-Ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide ()
  • Structural Difference : The core heterocycle is imidazo[1,2-b]pyridazin (vs. imidazo[1,2-a]pyridine), with a methoxy group at the 6-position.

Backbone and Linker Modifications

Compound 5 : N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide ()
  • Structural Difference : The ethyl linker is absent, and the butanamide group is directly attached to a phenyl ring that is fused to the imidazo[1,2-a]pyridine core.
  • Impact : The lack of an ethyl spacer may reduce steric hindrance, enabling tighter binding to hydrophobic pockets in enzymes or receptors .

Structural and Functional Comparison Table

Compound Name Core Heterocycle Key Substituents Molecular Formula Key Structural Features Reference
Target Compound Imidazo[1,2-a]pyridine 7-Methyl, ethyl linker, 2-phenylbutanamide C₂₁H₂₃N₃O Flexible ethyl linker, phenylbutanamide tail -
Compound 1 Imidazo[1,2-a]pyridine 2-Thiophene, benzamide C₁₉H₁₅N₃OS Thiophene substitution, rigid benzamide
Compound 2 Imidazo[1,2-a]pyrimidin 7-Methyl, phenylbutanamide C₁₉H₂₂N₄O Pyrimidin core, phenylbutanamide tail
Compound 3 Imidazo[1,2-a]pyridine 2-Phenylbenzamide C₂₃H₁₉N₃O Benzamide group, meta-substitution
Compound 4 Imidazo[1,2-b]pyridazin 6-Methoxy, ethylbutanamide C₂₁H₂₄N₄O₂ Pyridazin core, methoxy group
Compound 5 Imidazo[1,2-a]pyridine Phenylbutanamide, fused phenyl C₂₃H₂₁N₃O Direct phenyl fusion, no ethyl linker

Biological Activity

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N3C_{19}H_{22}N_3 with a molecular weight of approximately 307.39 g/mol. The compound features an imidazo[1,2-a]pyridine moiety, which is known for various biological activities including antimicrobial and antitumor properties.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, a series of imidazo[1,2-a]pyridine carboxamides demonstrated excellent in vitro activity against Mycobacterium tuberculosis (MTB), with minimal inhibitory concentrations (MIC) as low as 0.025 μg/mL against drug-susceptible strains and multidrug-resistant isolates . The structural modifications in these compounds often enhance their potency.

Antitumor Activity

Compounds similar to this compound have been studied for their antitumor effects. Imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are critical in cancer progression .

Case Studies

A notable study involved the synthesis of several imidazo[1,2-a]pyridine derivatives that were evaluated for their biological activity. Among these, certain compounds exhibited potent antibacterial and antifungal activities. For example, a derivative with a similar structure was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic profiles for some imidazo[1,2-a]pyridine derivatives, indicating good oral bioavailability and low toxicity in animal models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values as low as 0.025 μg/mL against MTB
AntitumorInhibition of HDACs; reduced cancer cell growth
Safety ProfileAcceptable safety in animal models

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR is essential for confirming substituent positions and regioselectivity, particularly for distinguishing between imidazo[1,2-a]pyridine isomers (e.g., 2- vs. 3-substituted derivatives) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving ambiguities in bond lengths/angles, and validating stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy, especially for halogenated or fluorinated analogs .

How can researchers design experiments to identify the compound’s primary biological targets while mitigating off-target effects?

Q. Advanced

  • Target Prediction : Use in silico docking (e.g., AutoDock Vina) to screen against kinase or enzyme libraries, leveraging structural analogs like COX-2 inhibitors (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) .
  • Biochemical Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For example, METTL3 inhibition studies for imidazo[1,2-a]pyridine derivatives like STM2457 provide a methodological template .
  • Selectivity Profiling : Use kinase inhibitor panels or proteome-wide activity-based protein profiling (ABPP) to identify off-target interactions .

What strategies reconcile contradictions in reported pharmacological data for imidazo[1,2-a]pyridine derivatives?

Q. Advanced

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values normalized to assay conditions). For example, discrepancies in COX-2 inhibition potency may arise from variations in cell lines or assay buffers .
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. Evidence from phosphodiesterase inhibitor studies highlights the impact of sulfonamide vs. carboxamide substituents .
  • Dose-Response Validation : Replicate conflicting studies under controlled conditions to isolate variables (e.g., purity >95% via HPLC, as in ).

What computational approaches predict binding affinity and selectivity for enzyme targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability, as demonstrated in studies of METTL3 inhibitors .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic effects of fluorinated or trifluoromethyl groups on binding energetics .
  • QSAR Modeling : Train models using datasets from PubChem (e.g., bioactivity data for imidazo[1,2-a]pyrimidines in ) to predict novel targets.

What safety precautions are recommended for handling this compound, based on structural analogs?

Q. Methodological

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as advised for analogs like 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders, given the respiratory toxicity noted in sulfanyl-containing derivatives .
  • Spill Management : Neutralize residues with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

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